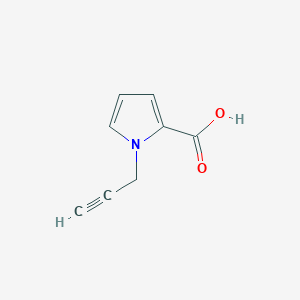

1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carboxylic acid

Overview

Description

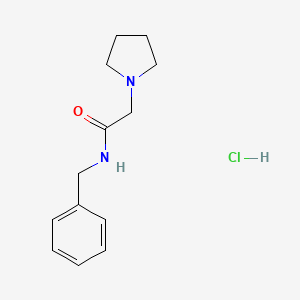

The compound “1-(Prop-2-yn-1-yl)pyrrolidine” is related and has a molecular weight of 109.17 . It’s a liquid at room temperature .

Synthesis Analysis

The synthesis of “1-(prop-2-yn-1-yl)pyrrolidine” involves several stages . The first stage involves the reaction of 1-(prop-2-yn-1-yl)pyrrolidine with n-butyllithium in tetrahydrofuran and hexane at temperatures between -65 and 13℃ in an inert atmosphere . The subsequent stages involve further reactions .Chemical Reactions Analysis

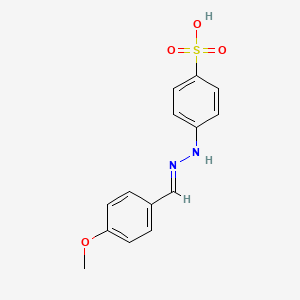

A novel divergent domino annulation reaction of prop-2-ynylsulfonium salts with sulfonyl-protected β-amino ketones has been developed, affording various epoxide-fused 2-methylenepyrrolidines and S-containing pyrroles in moderate to excellent yields .Physical And Chemical Properties Analysis

The related compound “1-(Prop-2-yn-1-yl)pyrrolidine” is a liquid at room temperature . A study of mechanical properties of prop-2-en-1-one based compounds using molecular dimension simulations was investigated .Scientific Research Applications

Synthesis and Characterization

- The synthesis and crystal structure of 1-H-Pyrrole-2-carboxylic acid derivatives have been extensively studied. For example, a study on 1-H-Pyrrole-2-carboxylic acid [2-(naphthalen-1-ylamino)-ethyl]-amide showcases the synthesis and characterization of this compound, revealing insights into its molecular structure through X-ray diffraction. This study underscores the importance of such derivatives in understanding the bonding and structural features of pyrrole-based compounds (Yin, Zhen-ming, Wang, Jian-ying, 2006).

Molecular Interactions

- Research on carboxylic acid and pyrrole derivatives has also shed light on molecular interactions, such as hydrogen bonding. A study on acid−amide intermolecular hydrogen bonding explores how a compound with both carboxylic acid and pyridone termini can form self-complementary intermolecular hydrogen-bonded dimers. This finding is crucial for the development of molecular recognition systems and could be applied in the design of new materials or molecular devices (P. Wash, E. Maverick, J. Chiefari, D. Lightner, 1997).

Catalytic Activity

- The catalytic activity of compounds containing pyrrole and carboxylic acid functional groups has been explored in various reactions. A study on transfer hydrogenation of ketones and aldehydes in water with glycerol using catalysts with a COOH group near the metal on a (Phenylthio)methyl-2-pyridine scaffold indicates that such compounds can serve as efficient catalysts. This research opens avenues for green chemistry applications, where water-soluble catalysts facilitate reactions in aqueous media, reducing the need for organic solvents (O. Prakash, Hemant Joshi, K. Sharma, Pancham Lal Gupta, A. Singh, 2014).

Photophysical Properties

- Lanthanide-based coordination polymers assembled from derivatives of aromatic carboxylic acids, including those related to pyrrole carboxylic acids, have been synthesized and studied for their crystal structures and photophysical properties. Such studies contribute to the development of materials with potential applications in optical and electronic devices, highlighting the versatility of pyrrole and carboxylic acid derivatives in material science (S. Sivakumar, M. Reddy, A. Cowley, Rachel R. Butorac, 2011).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-prop-2-ynylpyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c1-2-5-9-6-3-4-7(9)8(10)11/h1,3-4,6H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYDMBFZILHJOEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90665667 | |

| Record name | 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90665667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carboxylic acid | |

CAS RN |

733019-13-1 | |

| Record name | 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90665667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(2-Furanyl)acryloyl]-4-chlorophenol](/img/structure/B1660138.png)

![2-[3-(1,3-Benzoxazol-2-yl)propyl]-1,3-benzoxazole](/img/structure/B1660139.png)